2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-fluorophenyl group at the 4-position and an acetamide moiety linked to an m-tolyl (3-methylphenyl) group.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-4-2-5-17(12-15)24-20(27)13-25-14-26(18-9-7-16(22)8-10-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJVTAVBYFRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a fluorophenyl group and a pyridothiadiazine ring, which may facilitate interactions with various biological targets.
- IUPAC Name: this compound
- Molecular Formula: C21H19FN4O3S
- Molecular Weight: 440.49 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
Enzyme Inhibition:
The compound may act as an inhibitor for certain protein kinases or enzymes critical to cellular processes. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Receptor Modulation:
It can bind to various receptors that influence cell signaling pathways related to inflammation and other physiological responses. This binding can alter receptor activity and downstream signaling cascades.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on various studies:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Effects:
A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases. -
Anticancer Activity:
Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. -
Antimicrobial Properties:
The compound showed promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide serves as a valuable building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for the development of new materials with tailored properties. Researchers can explore its potential in creating advanced polymers or coatings due to its chemical stability .
Biology
The compound's structure suggests potential interactions with biological targets. It may act as an inhibitor for certain enzymes or modulate receptor activity. Such interactions could be pivotal in drug discovery efforts aimed at treating diseases linked to specific biological pathways .
Mechanism of Action:
- Enzyme Inhibition: The compound may inhibit protein kinases or other critical enzymes involved in cellular processes.
- Receptor Modulation: It can bind to receptors that influence signaling pathways related to inflammation and cell proliferation .
Medicinal Applications
The medicinal chemistry domain is particularly interested in this compound for its potential therapeutic effects. Investigations into its efficacy against various diseases are ongoing. The unique structural characteristics may allow it to interact favorably with key molecular targets involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Findings
Core Heterocycle Impact: The pyridothiadiazine-1,1-dioxide core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, contrasting with the imidazothiazole in or oxadiazole in , which may offer different electronic profiles (e.g., electron-deficient vs. electron-rich regions). The sulfone group in the target compound enhances solubility compared to non-oxidized thiadiazine analogs but reduces lipophilicity relative to chromene-containing derivatives .
Substituent Effects: Fluorophenyl vs. m-Tolyl vs.
Synthetic Routes :
- The target compound’s synthesis likely involves cyclocondensation of thioacetamide derivatives with maleimides or similar electrophiles, analogous to methods in . In contrast, chromene-pyrazolopyrimidine analogs require Suzuki-Miyaura couplings, and oxadiazole-thioacetamides utilize nucleophilic displacement with potassium carbonate.
Biological Activity Trends: Compounds with fused heterocycles (e.g., pyridothiadiazine, imidazothiazole) often exhibit kinase inhibition due to ATP-binding mimicry . Derivatives with nitro or chlorophenyl groups (e.g., ) show pronounced antiproliferative activity, possibly due to redox cycling or DNA intercalation.
Hydrogen Bonding and Crystal Packing
The acetamide moiety in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice stabilization. Evidence from highlights that such motifs often form infinite chains (C(4) or C(6) graph sets) in crystalline states, influencing solubility and dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
